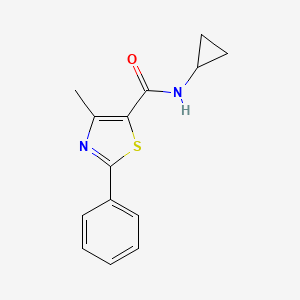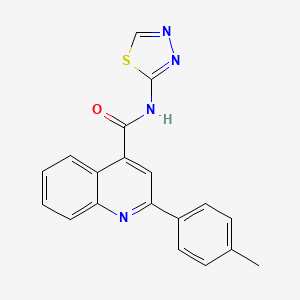![molecular formula C13H13FN2O2S B11122505 3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11122505.png)
3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide is an organic compound that features a fluorine atom, a pyridine ring, and a benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the introduction of the fluorine atom and the formation of the sulfonamide group. One common method involves the nucleophilic substitution reaction where a fluorine atom is introduced to the aromatic ring. The pyridine ring is then attached through a coupling reaction, and the sulfonamide group is formed by reacting with sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for other functional compounds
Mechanism of Action
The mechanism of action of 3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group can enhance binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-[1-(pyridin-4-yl)ethyl]aniline
- 3-fluoro-4-aminopyridine
- N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide
Uniqueness
3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of both a fluorine atom and a sulfonamide group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, binding affinity, and overall efficacy in various applications .
Properties
Molecular Formula |
C13H13FN2O2S |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-fluoro-N-(1-pyridin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13FN2O2S/c1-10(11-5-7-15-8-6-11)16-19(17,18)13-4-2-3-12(14)9-13/h2-10,16H,1H3 |
InChI Key |
YIIWKVUPANDQLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Diethylamino)-1-{4-[3-(diethylamino)-2-hydroxypropoxy]phenoxy}propan-2-ol](/img/structure/B11122428.png)
![N-(3-methoxypropyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11122429.png)

![2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B11122449.png)
![2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B11122452.png)
![1-(4-Chlorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122455.png)
![3-[(pyridin-2-ylamino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B11122469.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11122477.png)
![6-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethylthiophen-2-yl)-N-methylquinoline-4-carboxamide](/img/structure/B11122490.png)


![7-[(4-chlorophenyl)methyl]-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11122503.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122504.png)
